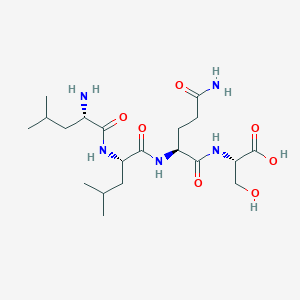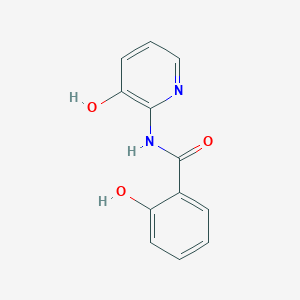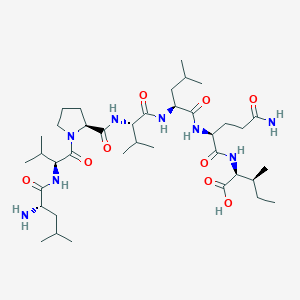
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound features a cyclohexyl group and a phenylbutyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 4-phenylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The two amines are reacted with ethylene oxide or a similar reagent to form the desired diamine. The reaction may require heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The cyclohexyl and phenylbutyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-diethyl-1,2-diaminoethane: A simpler diamine with two ethyl groups.
N,N’-dibutyl-1,2-diaminoethane: A diamine with two butyl groups.
N,N’-diphenyl-1,2-diaminoethane: A diamine with two phenyl groups.
Uniqueness
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl and a phenylbutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
627524-91-8 |
|---|---|
Fórmula molecular |
C19H32N2 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H32N2/c1-17-10-12-19(13-11-17)21-16-15-20-14-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,17,19-21H,5-6,9-16H2,1H3 |
Clave InChI |
GXZLHDLUOUEVQB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NCCNCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)


![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)


![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)

![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
